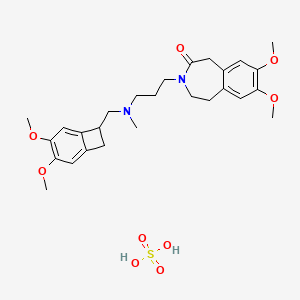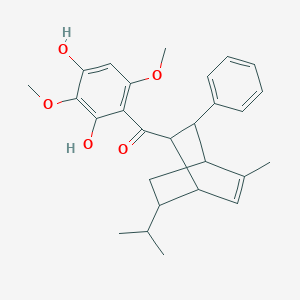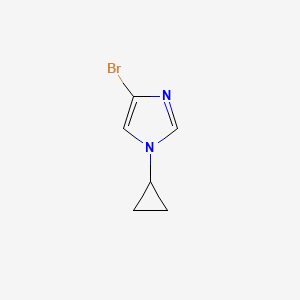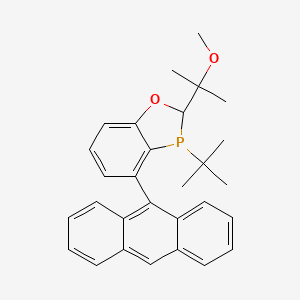
Propazine-d14 (di-iso-propyl-d14)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロパジン-d14 (ジイソプロピル-d14) は、主に環境試験および研究に使用される安定同位体標識化合物です。これは、トリアジン系に属する除草剤であるプロパジンの誘導体です。 この化合物は、イソプロピル基の水素原子が重水素原子に置き換わっていることが特徴であり、さまざまな分析用途に役立ちます .
製造方法
プロパジン-d14 (ジイソプロピル-d14) の合成には、プロパジンのイソプロピル基に重水素を組み込む必要があります。これは、次のいくつかの合成ルートによって達成できます。
重水素交換反応: この方法は、重水素ガスや重水素化溶媒などの重水素源の存在下で、水素原子を重水素と交換することを含みます。
直接合成: これは、プロパジンの合成に重水素化試薬を使用し、イソプロピル基が最初から重水素化されるようにすることを含みます.
工業生産方法では、通常、最終生成物の高純度と高収率を確保するために、制御された条件下で大量の重水素交換反応が行われます .
準備方法
The synthesis of Propazine-d14 (di-iso-propyl-d14) involves the incorporation of deuterium into the iso-propyl groups of propazine. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of propazine, ensuring that the iso-propyl groups are deuterated from the beginning.
Industrial production methods typically involve large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield of the final product .
化学反応の分析
プロパジン-d14 (ジイソプロピル-d14) は、非重水素化対応物と同様に、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応により、より単純な化合物に変換できます。
置換: トリアジン環の塩素原子は、他の求核試薬で置換できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンなどの求核試薬などがあります . 生成される主な生成物は、反応条件と使用される試薬によって異なります。
科学研究への応用
プロパジン-d14 (ジイソプロピル-d14) は、以下を含むいくつかの科学研究への応用があります。
環境試験: これは、環境サンプル中のプロパジンとその代謝物の存在を検出および定量するために、基準物質として使用されます。
分析化学: この化合物は、さまざまなマトリックスにおけるプロパジンの挙動と運命を研究するために、質量分析法および核磁気共鳴(NMR)分光法で使用されます。
生物学的研究: これは、生物系におけるプロパジンの代謝と生物蓄積を調査するために使用されます。
科学的研究の応用
Propazine-d14 (di-iso-propyl-d14) has several scientific research applications, including:
Environmental Testing: It is used as a reference standard in the analysis of environmental samples to detect and quantify the presence of propazine and its metabolites.
Analytical Chemistry: The compound is used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior and fate of propazine in various matrices.
Biological Studies: It is used to investigate the metabolism and bioaccumulation of propazine in biological systems.
Medical Research: The compound can be used to study the potential endocrine-disrupting effects of propazine and its metabolites.
作用機序
プロパジン-d14 (ジイソプロピル-d14) の作用機序は、プロパジンと同様です。主に、葉緑体の電子伝達系を阻害することによって、植物の光合成阻害剤として作用します。これにより、ATP合成が阻害され、最終的に植物の死に至ります。 関与する分子標的には、光合成系II複合体のD1タンパク質が含まれます .
類似化合物との比較
プロパジン-d14 (ジイソプロピル-d14) は、次のような他の重水素化トリアジン系除草剤と比較できます。
アトラジン-d5: 同様の用途に使用される別の重水素化トリアジン。
シマジンのd10: 環境および分析研究に使用される、シマジンの重水素化類似体。
プロパジン-d14 (ジイソプロピル-d14) の独自性は、その特定の同位体標識にあり、分析の精度と正確さに明確な利点をもたらします .
特性
分子式 |
C9H16ClN5 |
|---|---|
分子量 |
243.79 g/mol |
IUPAC名 |
6-chloro-2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,5D,6D |
InChIキー |
WJNRPILHGGKWCK-ZVEBFXSZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)


![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)





![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
